Cas no 2136128-72-6 (Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester, is a chiral intermediate with potential applications in pharmaceutical synthesis. Its structure features a cyclopropyl group and a tert-butyl ester moiety, which may enhance stability and reactivity in selective transformations. The (1R)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis. The cyclopropyl ring contributes to conformational rigidity, while the ketone and ester functionalities offer versatile reactivity for further derivatization. This compound is particularly useful in the development of bioactive molecules, where controlled stereochemistry and functional group compatibility are critical. Proper handling under inert conditions is recommended to preserve its integrity.
Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester structure
2136128-72-6 structure
Product Name:Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester
CAS No:2136128-72-6
MF:C13H23NO3
MW:241.326624155045
CID:5293662
Update Time:2025-10-30

Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C13H23NO3/c1-5-10(11(15)8-9-6-7-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-/m1/s1
    • InChI Key: SEYLXRDZGJWQNJ-SNVBAGLBSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@H](CC)C(=O)CC1CC1

Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (CAS No. 2136128-72-6): A Comprehensive Overview

Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester, identified by its unique CAS No. 2136128-72-6, represents a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and synthetic biology. The structural complexity and the stereochemical configuration of this molecule make it a subject of intense research interest, particularly in the design of novel therapeutic agents.

The nomenclature of this compound provides a detailed insight into its chemical structure. The presence of carbamic acid as the parent structure suggests a urea-like moiety, which is a common feature in many biologically active molecules. The N-substituent [(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl] introduces a chiral center at the nitrogen atom, which is crucial for determining the pharmacological properties of the compound. Additionally, the esterification at the 1,1-dimethylethyl group enhances the stability and bioavailability of the molecule, making it a promising candidate for further pharmacological investigation.

Recent advancements in drug discovery have highlighted the importance of stereochemically pure compounds in achieving desired therapeutic outcomes. The (1R) configuration of the cyclopropyl group in this compound is particularly noteworthy, as it has been shown to influence binding affinity and metabolic stability. Studies have demonstrated that such stereochemical specificity can lead to improved efficacy and reduced side effects in drug candidates. This underscores the significance of structural optimization in developing novel pharmaceuticals.

The synthetic pathways for Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester involve multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the preparation of key intermediates such as 3-cyclopropyl-1-ethylpropenone, which is then subjected to various functional group transformations to introduce the carbamate moiety and the chiral center. The final step involves esterification to stabilize the molecule. These synthetic strategies have been refined over recent years to improve yield and purity, making it feasible for large-scale production.

In terms of pharmacological activity, preliminary studies suggest that this compound exhibits potential as an intermediate in the synthesis of bioactive molecules. The combination of a carbamate group and a bulky cyclopropyl substituent may confer unique interactions with biological targets, such as enzymes or receptors. Such interactions are critical for modulating physiological processes and have implications in treating various diseases. Further research is needed to elucidate its exact mechanism of action and therapeutic potential.

The computational modeling of Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester has been instrumental in understanding its structural features and predicting its behavior in biological systems. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its binding modes with potential targets. These studies not only aid in rational drug design but also help in identifying structural analogs with enhanced properties.

The analytical characterization of this compound is essential for ensuring its purity and consistency during pharmaceutical development. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and quantify impurities. These analytical methods provide robust data that are critical for regulatory submissions and commercial production.

Future directions in research on Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester may include exploring its role in combinatorial chemistry libraries or as a building block for more complex drug candidates. The growing interest in chiral drugs necessitates further investigation into how subtle changes in stereochemistry can impact pharmacological outcomes. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.

The industrial significance of this compound lies in its potential applications beyond pharmaceuticals. For instance, it could serve as a precursor for agrochemicals or specialty chemicals where similar structural motifs are desirable. As research continues to uncover new uses for such derivatives, their economic value is likely to increase alongside their scientific relevance.

In conclusion, Carbamic acid, N-[(1R)-3-cyclopropyl-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (CAS No. 2136128-72-6) is a multifaceted compound with significant implications in medicinal chemistry and synthetic biology. Its unique structural features and stereochemical configuration make it a valuable asset in drug discovery efforts aimed at developing novel therapeutics. Continued research into its properties and applications will undoubtedly contribute to advancements across multiple scientific disciplines.

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